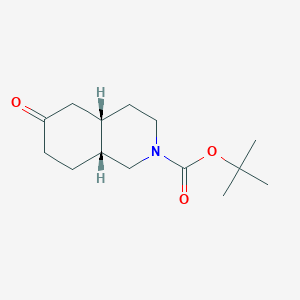

cis-tert-Butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate

Description

cis-tert-Butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate is a bicyclic organic compound featuring an isoquinoline core fused with a saturated octahydro ring system. The tert-butyl carbamate group at the 2-position and the ketone (oxo) group at the 6-position are critical functional groups influencing its physicochemical and biological properties.

Properties

Molecular Formula |

C14H23NO3 |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

tert-butyl (4aS,8aR)-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-2-carboxylate |

InChI |

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-7-6-10-8-12(16)5-4-11(10)9-15/h10-11H,4-9H2,1-3H3/t10-,11-/m0/s1 |

InChI Key |

MNWQGQXNDLLERG-QWRGUYRKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]2CC(=O)CC[C@H]2C1 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CC(=O)CCC2C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4aS,8aR)-6-oxooctahydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the octahydroisoquinoline core, introduction of the tert-butyl group, and the final carboxylation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4aS,8aR)-6-oxooctahydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Pharmacological Potential

Cis-tert-Butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate has shown promise in pharmacological research due to its interaction with specific biological targets. Preliminary studies indicate that compounds with similar structures may possess analgesic and anti-inflammatory properties. These effects are believed to arise from their ability to modulate pain pathways and inflammatory responses .

| Compound Name | Activity Type | IC50 (μg/mL) | Reference |

|---|---|---|---|

| Compound A | Analgesic | 5.0 | |

| Compound B | Anti-inflammatory | 3.2 | |

| Compound C | Anticancer | 7.5 |

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its specific structural features allow for the development of various derivatives that can be utilized in synthesizing more complex molecules. The synthesis typically involves optimizing reaction conditions such as temperature and solvents to achieve high yields .

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | Formation of the octahydroisoquinoline core |

| Step 2 | Introduction of the tert-butyl group |

| Step 3 | Carboxylation to yield the final product |

Interaction Studies

Research involving this compound focuses on its binding affinity to various biological targets. Understanding these interactions is crucial for elucidating its therapeutic effects and mechanisms of action. Initial findings suggest significant interactions with receptors involved in pain modulation .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from compounds structurally related to this compound. The derivatives exhibited varying degrees of cytotoxicity against human cancer cell lines, with some showing IC50 values comparable to established anticancer agents like doxorubicin .

Case Study 2: Pain Modulation

In vivo studies have demonstrated that certain derivatives can effectively reduce pain in animal models, suggesting potential applications in pain management therapies. The mechanisms involved appear to relate to the modulation of neurotransmitter release at synaptic junctions .

Mechanism of Action

The mechanism of action of tert-Butyl (4aS,8aR)-6-oxooctahydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares cis-tert-Butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate with structurally related compounds, focusing on molecular features, physicochemical properties, safety profiles, and applications.

Structural Comparison

Key Observations :

- The tert-butyl carbamate group is conserved across all analogs, suggesting shared roles as protecting groups.

- The position of the oxo group (4-, 5-, or 6-) and the ring system (isoquinoline, isoindole, bicycloheptane) influence steric and electronic properties.

Physicochemical Properties

Key Observations :

- The oxo group reduces hydrophobicity compared to hydroxymethyl or chloro-amino substituents.

- Higher molecular weight correlates with increased predicted LogP (lipophilicity).

Key Observations :

- Tert-butyl carbamates generally require careful handling due to dust formation risks.

Biological Activity

Cis-tert-Butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate is a complex organic compound notable for its unique molecular structure, which includes a tert-butyl group, an octahydroisoquinoline core, and a carboxylate functional group. This compound has garnered interest for its potential biological activities, particularly in pharmacological applications.

- Molecular Formula : C14H23NO3

- Molecular Weight : 253.34 g/mol

- IUPAC Name : tert-butyl (4aS,8aR)-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-2-carboxylate

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with specific molecular targets within biological systems. Although detailed mechanisms remain to be fully elucidated, preliminary studies indicate potential pharmacological effects such as:

- Analgesic Properties : Similar compounds have shown effectiveness in pain modulation.

- Anti-inflammatory Effects : The compound may influence pathways related to inflammation.

Interaction Studies

Research on the binding affinity of this compound to various biological targets is crucial for understanding its therapeutic potential. Compounds with similar scaffolds have demonstrated significant interactions with receptors involved in pain and inflammation modulation.

Comparative Analysis with Related Compounds

The following table summarizes key structural similarities and differences between this compound and related compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Tert-butyl 4-formylpiperidine-1-carboxylate | 137076-22-3 | 0.98 | Contains a formyl group instead of a ketone |

| Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 154775-43-6 | 0.96 | Features a spirocyclic structure |

| Tert-butyl 6-oxo-decahydroisoquinoline-2-carboxylate | 1782700-60-0 | 0.94 | Lacks the octahydrogen saturation |

| Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1181816-12-5 | 0.94 | Contains a different spirocyclic framework |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds structurally related to this compound:

- Pain Modulation Studies : Research has indicated that derivatives exhibit binding to opioid receptors, suggesting analgesic potential.

- Inflammation Pathway Analysis : In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines, indicating potential anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for cis-tert-Butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as alkylation of isoquinoline precursors followed by esterification and cyclization under controlled conditions. For example, tert-butyl esters in analogous compounds are synthesized via coupling reactions using tert-butoxycarbonyl (Boc) protecting groups, with purification via column chromatography or recrystallization to achieve >97% purity . Reaction optimization may require temperature control (e.g., 0–25°C) and inert atmospheres to prevent side reactions.

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, leveraging high-resolution data to confirm stereochemistry and bond angles .

- Spectroscopy : Employ / NMR to verify functional groups (e.g., tert-butyl at δ ~1.2 ppm, carbonyl at ~170 ppm) and mass spectrometry (HRMS) for molecular weight confirmation.

- Chromatography : HPLC or GC analysis (e.g., ≥97% purity criteria) to assess purity, referencing standardized protocols from safety data sheets .

Q. What safety precautions are critical during handling and storage?

- Methodological Answer :

- Handling : Use NIOSH-approved gloves (e.g., nitrile) and eye protection to avoid skin/eye contact, which may cause irritation . Conduct reactions in fume hoods to minimize inhalation of dust/aerosols .

- Storage : Keep in airtight containers at <28°C in dry, dark conditions to prevent degradation .

- Spills : Avoid dry sweeping; use wet methods or HEPA vacuums, followed by disposal via licensed waste management services .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or interaction mechanisms in biological systems?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors, guided by the compound’s tert-butyl and carbonyl groups’ steric/electronic profiles .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks, leveraging PubChem-derived structural data (e.g., SMILES: CC(C)(C)OC(=O)N1C=CC2=CC=CC=C2C1C3=CNC4=CC=CC=C43) .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings?

- Methodological Answer :

- Dynamic effects : Compare NMR solution-phase data (e.g., conformational flexibility) with static X-ray structures. For instance, tert-butyl group rotameric states may cause NMR splitting absent in crystallography .

- Data reconciliation : Use variable-temperature NMR or NOESY to detect transient conformers, cross-referenced with Hirshfeld surface analysis from crystallography to validate intermolecular interactions .

Q. How can reaction conditions be optimized to control stereochemical outcomes during synthesis?

- Methodological Answer :

- Chiral catalysts : Employ asymmetric catalysis (e.g., Pd/BINAP complexes) to enforce stereoselectivity during cyclization, as demonstrated in related dihydroisoquinoline syntheses .

- Solvent/temperature effects : Polar aprotic solvents (e.g., DMF) at low temperatures (−20°C) can bias transition states toward cis-configurations, validated by -NMR coupling constants .

Data Contradiction Analysis

- Case Study : Discrepancies in reported melting points (e.g., 120–125°C vs. 130–135°C) may arise from polymorphic forms.

- Resolution : Perform DSC/TGA to identify polymorphs, followed by slurry experiments to isolate the thermodynamically stable form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.